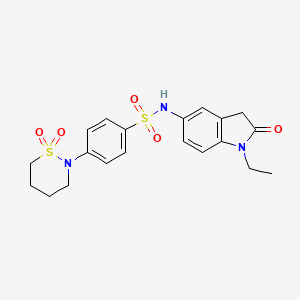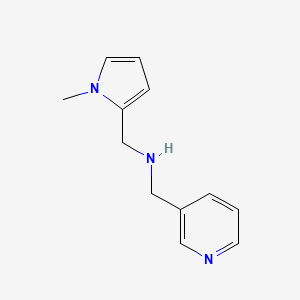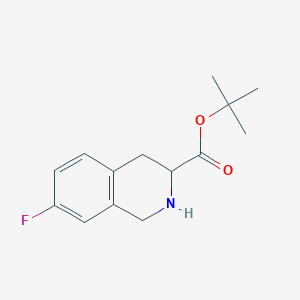
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is a complex molecule that likely contains a benzhydryl group attached to a piperazine ring and a cyclopropylsulfonyl group attached to an azetidin-3-yl)methanone structure. This type of compound could be of interest in the field of medicinal chemistry due to the presence of the azetidine and piperazine, which are common motifs in drug design.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a novel phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehydes and ynones has been reported for the construction of benzo[b]azepin-3-ones, which share some structural similarities with the compound . This method yields products with the 2-benzylidene moieties exclusively in the E-configuration and proceeds via a phosphine-catalyzed α-umpolung addition followed by an aldol reaction .
Another study describes the regio- and stereoselective alkylation at the C-4 position of 1-alkyl-2-substituted azetidin-3-ones, which are structurally related to the compound of interest . The process involves imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation under kinetic conditions and final hydrolysis of the imino group, leading to 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 .
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone has been confirmed by techniques such as single crystal X-ray diffraction analysis . This technique allows for the determination of the stereochemistry and precise three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving azetidine and piperazine rings are of particular interest due to their relevance in medicinal chemistry. The phosphine-catalyzed reactions mentioned earlier and the regio- and stereoselective alkylation processes are examples of the types of chemical reactions that could be applied to synthesize derivatives of the compound . These reactions are important for modifying the structure and potentially altering the biological activity of the compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone are not detailed in the provided papers, related compounds' properties can be inferred. The solubility, melting point, and stability of the compound would be influenced by the presence of the benzhydryl and cyclopropylsulfonyl groups, as well as the azetidine and piperazine rings. These properties are essential for the compound's handling and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research into compounds structurally related to (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone reveals their significant antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Antinociceptive Properties
A study by Fotio et al. (2021) on a novel compound structurally similar to (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone, explored its role as an N-acylethanolamine acid amidase inhibitor. This compound demonstrated remarkable antinociceptive effects in animal models of acute and neuropathic pain without developing tolerance or altering motor behavior, suggesting its potential as a lead for novel analgesic drugs Fotio, Sasso, Ciccocioppo, & Piomelli, 2021.
Cytotoxic Activities
Gurdal et al. (2013) explored the cytotoxic activities of benzhydrylpiperazine derivatives against various cancer cell lines, including hepatocellular, breast, and colorectal cancers. Their findings suggest that these compounds possess significant cytotoxic potential, offering a pathway for the development of new anticancer therapies Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013.
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating significant antioxidant activities. These compounds were effective in scavenging free radicals and chelating metal ions, underscoring their potential as antioxidant agents Çetinkaya, Göçer, Menzek, & Gülçin, 2012.
HIV Entry Inhibitors
Watson et al. (2005) investigated the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor. Although the compound discussed in their study differs from (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone, it highlights the relevance of structurally similar compounds in HIV research. This suggests potential applications in developing novel therapeutic strategies against HIV Watson, Jenkinson, Kazmierski, & Kenakin, 2005.
Wirkmechanismus
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is human carbonic anhydrase (hCA) enzymes . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone interacts with its targets, the hCA enzymes, by forming polar and hydrophobic interactions in the active site of the enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The compound affects the carbon dioxide hydration pathway, which is catalyzed by hCA enzymes
Result of Action
The molecular and cellular effects of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone’s action involve the inhibition of hCA enzymes . This inhibition could potentially affect various physiological processes where these enzymes play a role.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVNMXUNQXFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)


![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)
![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)



![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)